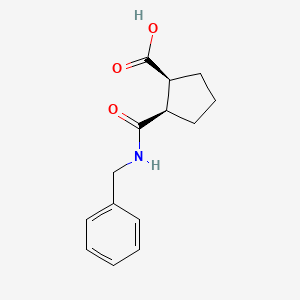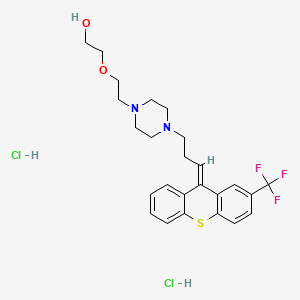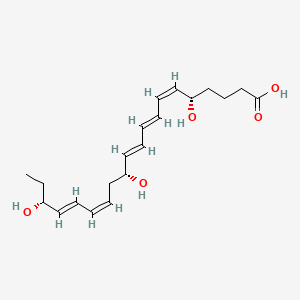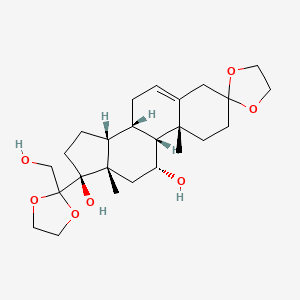
4-Nonyl Phenol-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl Phenol-glucuronide is a chemical compound derived from the conjugation of 4-Nonylphenol with glucuronic acid. This compound is a metabolite of 4-Nonylphenol, which is known for its use in various industrial applications and its role as an endocrine disruptor. The glucuronide conjugate is formed in the body to facilitate the excretion of 4-Nonylphenol, making it more water-soluble and less toxic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonylphenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from uridine diphosphate glucuronic acid to 4-Nonylphenol. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic process. This involves the use of chemical catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or basic conditions to release 4-Nonylphenol and glucuronic acid.
Oxidation: The phenolic group in 4-Nonylphenol can be oxidized to form quinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 4-Nonylphenol and glucuronic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-Nonyl Phenol-glucuronide has several scientific research applications, including:
Environmental Monitoring: Used as a biomarker to study the exposure and metabolism of 4-Nonylphenol in organisms.
Toxicology Studies: Helps in understanding the detoxification pathways and the impact of endocrine disruptors on health.
Pharmacokinetics: Used to study the metabolism and excretion of phenolic compounds in the body.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying phenolic compounds and their metabolites.
Mechanism of Action
The primary mechanism of action of 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonylphenol. The glucuronidation process increases the water solubility of 4-Nonylphenol, facilitating its excretion through urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety to the phenolic hydroxyl group of 4-Nonylphenol.
Comparison with Similar Compounds
4-Nonylphenol: The parent compound, known for its industrial applications and endocrine-disrupting properties.
4-Nonylphenol Ethoxylates: Used as non-ionic surfactants in various products.
4-tert-Octylphenol: Another alkylphenol with similar applications and environmental concerns.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique in its role as a metabolite that facilitates the excretion of 4-Nonylphenol. Unlike its parent compound and other similar alkylphenols, it is more water-soluble and less toxic, making it an important compound for studying the detoxification pathways of phenolic compounds.
Properties
CAS No. |
207725-23-3 |
|---|---|
Molecular Formula |
C₂₁H₃₂O₇ |
Molecular Weight |
396.47 |
Synonyms |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



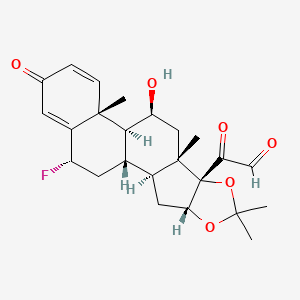
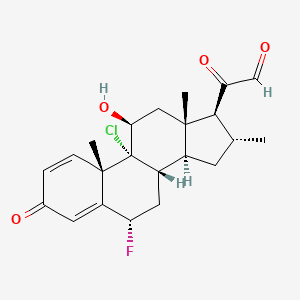
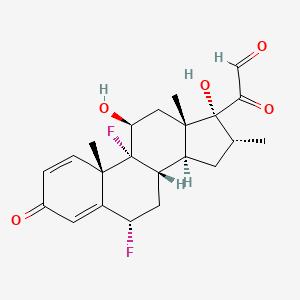
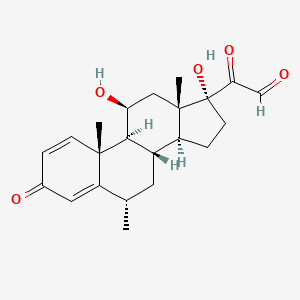
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
